methyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate
Overview
Description
Methyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C27H26N2O4S and its molecular weight is 474.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.16132849 g/mol and the complexity rating of the compound is 692. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Studies have focused on synthesizing novel quinoxaline derivatives, similar in structure to the specified compound, to evaluate their antimicrobial properties. For instance, certain 3-methyl-2-[4-(substituted amino carbonyl)anilino] quinoxalines showed antimicrobial activity, with some compounds exhibiting a broad spectrum of activity, indicating potential applications in developing new antimicrobial agents (Refaat, Moneer, & Khalil, 2004).
Anti-Proliferative Activity
Another area of interest is the anti-proliferative properties of thiophene derivatives. Research on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, which share a partial structural similarity with the specified compound, revealed pronounced anti-proliferative activity in certain tumor cell types, showcasing the potential for cancer therapy applications (Thomas et al., 2017).
Synthesis and Reactivity
The synthesis and reactivity of compounds containing quinoline and thiophene units, similar to the specified compound, have been explored. For example, the synthesis of novel 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline through condensation and subsequent reactions demonstrated the diverse chemical reactivity and potential for creating a variety of derivatives with potential applications in material science and pharmacology (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Fluorescent Dipoles
Compounds containing quinolinium cations and carboxylate anions, connected by thiophene-ethynyl spacers, have been synthesized and studied for their fluorescent properties. These mesomeric betaines exhibit cross-conjugated systems with potential applications in fluorescent materials or probes (Smeyanov et al., 2017).
Properties
IUPAC Name |
methyl 2-[[2-(3-ethoxyphenyl)quinoline-4-carbonyl]amino]-5-propylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c1-4-9-19-15-22(27(31)32-3)26(34-19)29-25(30)21-16-24(28-23-13-7-6-12-20(21)23)17-10-8-11-18(14-17)33-5-2/h6-8,10-16H,4-5,9H2,1-3H3,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHSZVVUPHSXME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OCC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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